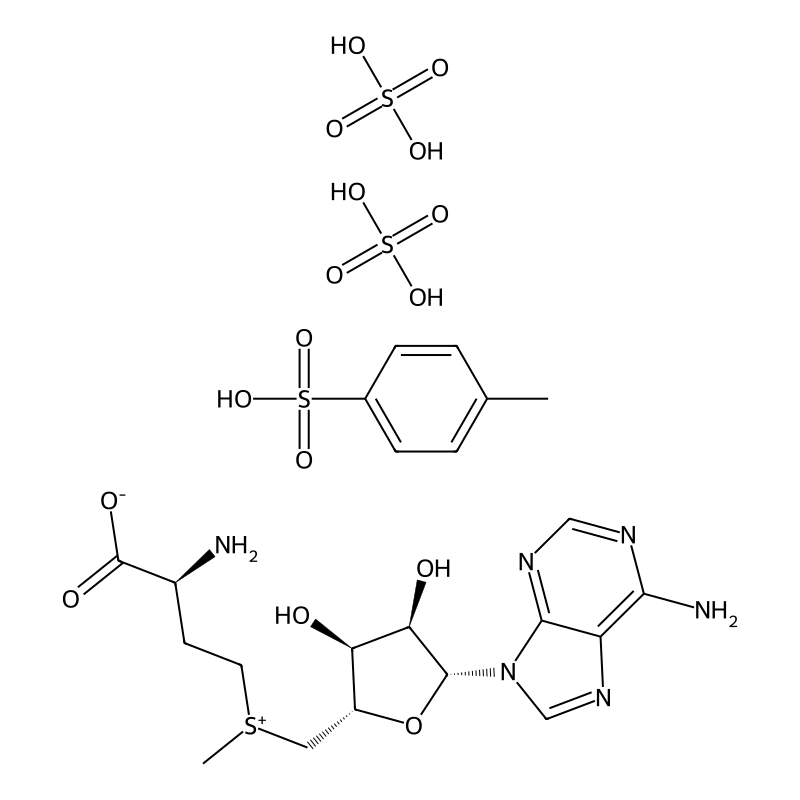

S-Adenosyl-L-methionine Disulfate Tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Functions and Metabolism

- SAMe is a vital molecule involved in numerous cellular processes, including methylation reactions, a process that transfers a methyl group (CH3) to various molecules . These methylation reactions regulate protein function, gene expression, and DNA repair .

- SAMe also plays a role in the synthesis of important compounds like glutathione, a potent antioxidant involved in detoxification .

Potential Therapeutic Effects

Research has explored the potential therapeutic effects of SAMe supplementation in various conditions, though results are not always conclusive and require further investigation. Here are some areas of study:

- Liver disease: SAMe might improve liver function in patients with non-alcoholic fatty liver disease (NAFLD) and cirrhosis .

- Depression: Studies suggest SAMe might offer some benefits in treating depression, possibly due to its influence on neurotransmitter function .

- Osteoarthritis: SAMe might help manage osteoarthritis symptoms by promoting cartilage health .

S-Adenosyl-L-methionine Disulfate Tosylate is a stable salt form of S-Adenosyl-L-methionine, a naturally occurring compound in the body that plays a crucial role in methylation reactions. It is synthesized from the amino acid methionine and is involved in various biochemical processes, including the synthesis of neurotransmitters and the regulation of cellular functions. This compound is particularly noted for its role as a methyl donor in enzymatic reactions, making it essential for the metabolism of certain hormones and neurotransmitters .

The molecular formula for S-Adenosyl-L-methionine Disulfate Tosylate is , with a molecular weight of approximately 766.796 g/mol . This compound has been utilized in various therapeutic contexts, including the treatment of liver diseases, osteoarthritis, and depression, due to its ability to enhance cellular metabolism and detoxification processes .

- Methylation Reactions: It donates methyl groups to nucleophiles, including DNA, proteins, and lipids, facilitating critical modifications that influence gene expression and protein function .

- Transmethylation: The compound is involved in the methylation of catecholamines and phospholipids, impacting neurotransmitter synthesis and membrane fluidity .

- Detoxification Processes: It aids in the detoxification of harmful substances in the liver by enhancing glutathione levels, which is vital for neutralizing free radicals and reactive oxygen species .

S-Adenosyl-L-methionine Disulfate Tosylate exhibits significant biological activity:

- Neuroprotective Effects: It has shown potential in alleviating symptoms of depression by influencing serotonin levels and promoting neurogenesis .

- Anti-inflammatory Properties: The compound may reduce inflammation associated with osteoarthritis by promoting chondrocyte activity and proteoglycan synthesis .

- Liver Health: It plays a protective role against liver damage caused by toxins such as carbon tetrachloride, enhancing hepatocyte viability and function .

The synthesis of S-Adenosyl-L-methionine Disulfate Tosylate typically involves:

- Starting Materials: Methionine is combined with adenosine triphosphate (ATP) to form S-Adenosyl-L-methionine.

- Formation of Salt: The resultant S-Adenosyl-L-methionine is then treated with sulfuric acid and tosyl chloride to form the disulfate tosylate salt.

- Purification: The product undergoes purification processes to ensure stability and efficacy for therapeutic use.

This synthetic pathway allows for the production of a stable compound suitable for oral or injectable formulations .

S-Adenosyl-L-methionine Disulfate Tosylate has several applications:

- Therapeutic Uses: It is used to treat conditions such as mild to moderate alcoholic liver disease, osteoarthritis, depression, fibromyalgia, and attention deficit hyperactivity disorder .

- Dietary Supplement: Available as a supplement in various countries, it is marketed for mood enhancement and joint health support .

- Research Tool: Utilized in biochemical research to study methylation processes and their implications in various diseases .

Research indicates that S-Adenosyl-L-methionine Disulfate Tosylate may interact with several drugs:

- Antidepressants: It may enhance the effects of certain antidepressants but can also lead to serotonin syndrome when combined with other serotonergic agents .

- Levodopa: There are concerns that it might reduce the effectiveness of levodopa in Parkinson's disease treatment .

- Immunocompromised Patients: Caution is advised when administering this compound to immunocompromised individuals due to potential adverse effects on immune function .

Several compounds share similarities with S-Adenosyl-L-methionine Disulfate Tosylate but differ in their chemical structure or biological activity:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| S-Adenosyl-L-methionine | Methyl donor; involved in similar biochemical pathways | Naturally occurring; less stable than disulfate tosylate |

| S-Adenosyl-L-homocysteine | Related to methionine metabolism | Less studied; primarily involved in homocysteine metabolism |

| N,N-Dimethylglycine | Methyl donor; supports similar metabolic functions | More stable; used primarily for athletic performance |

| Betaine | Methyl donor; involved in methylation | Naturally found in beets; supports liver health |

These compounds highlight the unique stability and therapeutic potential of S-Adenosyl-L-methionine Disulfate Tosylate among methyl donors used in clinical settings.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

4G5PYL0DR1

564ROC9U09